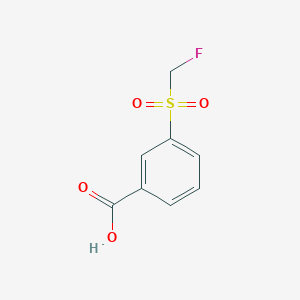

3-(Fluoromethylsulfonyl)benzoic acid

Description

3-(Fluoromethylsulfonyl)benzoic acid, also referred to as 3-(fluorosulfonyl)benzoic acid (CAS: 454-95-5), is a benzoic acid derivative with a fluorosulfonyl (-SO₂F) substituent at the meta position. Its molecular formula is C₇H₅FO₄S, with a molecular weight of 204.176 g/mol . The compound exhibits strong electron-withdrawing properties due to the sulfonyl and fluorine groups, enhancing its acidity and reactivity. It is commonly utilized in organic synthesis, pharmaceuticals, and biochemical research as a versatile intermediate .

Properties

IUPAC Name |

3-(fluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-2-6(4-7)8(10)11/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYTWVBMZEEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethylsulfonyl)benzoic acid typically involves the introduction of a fluoromethylsulfonyl group to a benzoic acid derivative. One common method involves the reaction of benzoic acid with fluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

3-(Fluoromethylsulfonyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethylsulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(fluorosulfonyl)benzoic acid and analogous compounds:

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects : The fluorosulfonyl group (-SO₂F) in the target compound is more electronegative than methylsulfonyl (-SO₂CH₃) or chlorosulfonyl (-SO₂Cl) groups, leading to stronger acid dissociation (pKa ~1.5–2.5) compared to methylsulfonyl derivatives (pKa ~2.5–3.5) .

- Synthetic Utility : Sulfonyl chlorides (e.g., 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid) are highly reactive toward nucleophiles, enabling facile derivatization into sulfonamides or esters . In contrast, the fluorosulfonyl group offers stability in aqueous conditions, making it preferable for bioconjugation .

- Biological Activity: Compounds like 2-(4-aminobenzamido)benzoic acid derivatives exhibit potent antitubercular activity (MIC: 1.6 µg/mL), highlighting the role of substituent positioning and electronic effects in drug design .

Extraction and Solubility Behavior

Evidence from emulsion liquid membrane studies indicates that benzoic acid derivatives with electron-withdrawing groups (e.g., -SO₂F) exhibit lower solubility in water but higher distribution coefficients in organic phases compared to acetic acid or phenol derivatives. This property is critical for industrial separation processes .

Pharmaceutical Relevance

- Antitubercular Agents: Derivatives of 3-substituted benzoic acids, such as 2 & 3-(4-aminobenzamido)benzoic acid, demonstrate 50-fold higher potency than standard drugs, emphasizing the importance of electron-donating groups (e.g., glycine anhydride) for activity .

- Enzyme Inhibition : The fluorosulfonyl group in 3-(fluorosulfonyl)benzoic acid has been used to modify enzyme active sites, as seen in studies targeting proteases and oxidoreductases .

Biological Activity

3-(Fluoromethylsulfonyl)benzoic acid (CAS No. 1784865-25-3) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a fluoromethylsulfonyl group, which enhances its reactivity and interaction with biological targets. The presence of fluorine is known to influence pharmacokinetic properties, potentially increasing bioavailability and specificity in biological interactions.

The mechanism of action for this compound involves its ability to interact with various molecular targets, particularly enzymes and receptors. The fluoromethylsulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzyme activity. This interaction is crucial in understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on:

- Proteases : The compound has shown potential in inhibiting serine proteases, which are involved in various physiological processes.

- Kinases : Preliminary studies suggest that it may interfere with kinase activity, impacting cell signaling pathways.

Antimicrobial Activity

Studies have reported that this compound possesses antimicrobial properties against several pathogens. Its efficacy varies depending on the concentration and the type of microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Case Studies

Case Study 1: Enzyme Inhibition in Cancer Therapy

A study investigated the use of this compound as a potential inhibitor of specific kinases involved in cancer progression. The results demonstrated that treatment with this compound led to reduced cell proliferation in vitro, suggesting its utility as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The findings indicated that it exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Research Findings

Recent advances highlight the versatility of this compound in synthetic chemistry and biological applications. Here are key findings from recent literature:

- Synthesis and Reactivity : The compound serves as a valuable building block for synthesizing more complex organic molecules, particularly in fluoroalkylation strategies .

- Biological Pathways : Its interaction with cellular pathways suggests potential applications in treating conditions related to inflammation and cancer .

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required to establish comprehensive safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.